Benzyl 2,4-Difluorobenzoate
Overview
Description
Benzyl 2,4-Difluorobenzoate is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid where the hydrogen atoms at the 2 and 4 positions of the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-Difluorobenzoate typically involves the esterification of 2,4-difluorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,4-Difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 2,4-Difluorobenzoic acid.
Reduction: Benzyl 2,4-difluorobenzyl alcohol.
Substitution: Various substituted benzyl 2,4-difluorobenzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 2,4-Difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Benzyl 2,4-Difluorobenzoate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity and receptor binding, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- Methyl 4-fluorobenzoate
- Ethyl 4-fluorobenzoate
- Benzyl benzoate
Comparison: Benzyl 2,4-Difluorobenzoate is unique due to the presence of two fluorine atoms on the benzene ring, which significantly alters its chemical and physical properties compared to its non-fluorinated counterparts. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
benzyl 2,4-difluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAONFTIWEGTIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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